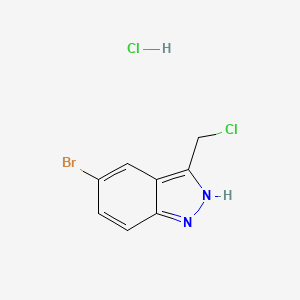
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine and chloromethyl groups attached to the indazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(chloromethyl)-1H-indazole hydrochloride typically involves the bromination and chloromethylation of indazole derivatives. One common method includes:
Chloromethylation: The addition of a chloromethyl group using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine or chloromethyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-3-(chloromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. This can affect various cellular pathways, including signal transduction and gene expression.
相似化合物的比较
Similar Compounds
5-bromo-1H-indazole: Lacks the chloromethyl group but shares the bromine substitution.
3-(chloromethyl)-1H-indazole: Lacks the bromine substitution but contains the chloromethyl group.
5-chloro-3-(methyl)-1H-indazole: Contains a chlorine atom instead of bromine and a methyl group instead of chloromethyl.
Uniqueness
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. This dual substitution allows for versatile chemical modifications and potential therapeutic applications.
属性
分子式 |
C8H7BrCl2N2 |
|---|---|
分子量 |
281.96 g/mol |
IUPAC 名称 |
5-bromo-3-(chloromethyl)-2H-indazole;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4H2,(H,11,12);1H |
InChI 键 |
JJLQFAZHOQFAJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NNC(=C2C=C1Br)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



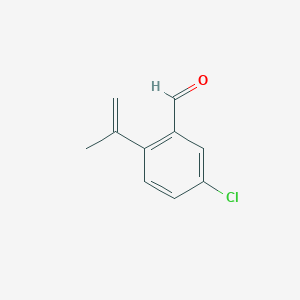
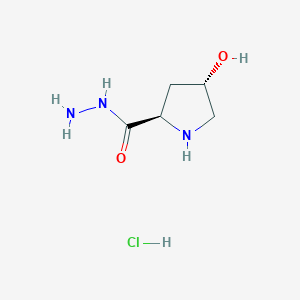
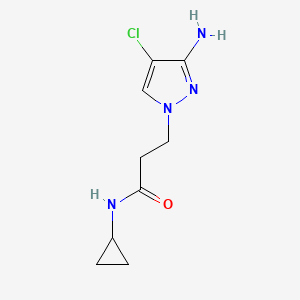
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
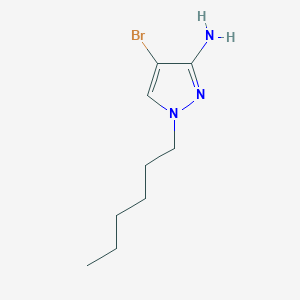
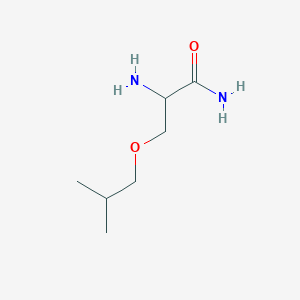
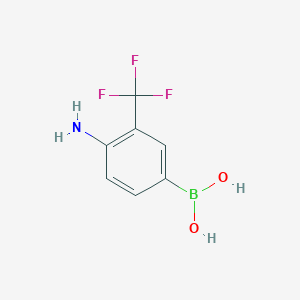
![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)


![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
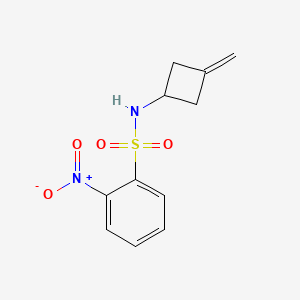
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
